molecular formula C8H8ClNO2 B1295656 Ethyl 5-chloronicotinate CAS No. 20825-98-3

Ethyl 5-chloronicotinate

Cat. No. B1295656
CAS RN: 20825-98-3
M. Wt: 185.61 g/mol
InChI Key: NPPHNBKRBUSDQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-chloronicotinate is a chemical compound that is part of the larger family of nicotinate esters. While the provided papers do not directly discuss ethyl 5-chloronicotinate, they do provide insights into related compounds and their properties, which can be informative for understanding the chemical and physical nature of ethyl 5-chloronicotinate.

Synthesis Analysis

The synthesis of related chlorinated compounds often involves complex organic reactions. For instance, the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate involves a multi-step process including reduction, regiosselective deprotonation, methylation, and selenation followed by oxidation and syn-elimination . This suggests that the synthesis of ethyl 5-chloronicotinate could also involve multiple steps and selective reactions to introduce the chloro group at the correct position on the nicotinate ring.

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 5-chloronicotinate can be determined using various spectroscopic techniques. For example, the study of ethyl-6-chloronicotinate employed FT-IR, FT-Raman, dispersive Raman, and NMR spectroscopy to record structural and spectroscopic data. The geometry of the molecule was optimized, and vibrational spectra were calculated to assign fundamental vibrations . Such techniques could be applied to ethyl 5-chloronicotinate to deduce its molecular structure and confirm the position of the chloro substituent.

Chemical Reactions Analysis

Chlorinated organic compounds can participate in various chemical reactions. The ethylene chlorine complex study, while not directly related to ethyl 5-chloronicotinate, shows that chlorinated ethylene can form complexes and undergo photolysis to yield dichloroethane . This indicates that ethyl 5-chloronicotinate may also engage in reactions based on its chlorine substituent, potentially leading to further functionalization or incorporation into larger molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated nicotinates can be quite distinct. For instance, the spectroscopic study of ethyl-6-chloronicotinate provided insights into its electronic properties, such as excitation energies, oscillator strengths, and HOMO-LUMO energies. The study also explored the molecule's molecular electrostatic potential and thermodynamic features . These properties are crucial for understanding the reactivity and stability of the compound, which can be extrapolated to ethyl 5-chloronicotinate.

Scientific Research Applications

Application in Organic Chemistry

Ethyl 5-chloronicotinate is used in the field of organic chemistry . It is involved in the synthesis of coumarin-3-carboxylate ester, a type of coumarin derivative . Coumarin derivatives have gained significant attention due to their versatile applications in areas including food additives, cosmetics, optical devices, dyes, and drug candidates .

Method of Application

The condensation of ethyl cyanoacetate and salicylaldehyde affords either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . The condensation is accomplished through a cascade process, including the Knoevenagel procedure followed by selective cyclization of the phenolic hydroxyl group to the cyano or ester carbonyl group within the intermediate .

Results or Outcomes

The product distribution correlates well with the acid–base properties of the catalyst and the ability of the catalyst for forming complex by hydrogen bonds . An efficient and facile approach was developed for the preparation of coumarin-3-carboxylate ester as a major product from the reaction of ethyl cyanoacetate with salicylaldehyde .

Application in Pharmaceutical Research

Ethyl 5-chloronicotinate is used as a pharmaceutical intermediate . This compound has been studied for its potential role in drug development, particularly in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease.

Application in Material Science

Ethyl 5-chloronicotinate is used in the field of material science . It is involved in the synthesis of various organic materials .

Results or Outcomes

The outcomes of these syntheses can also vary greatly, but they often result in new materials with unique properties that can be used in various applications .

Application in Pharmaceutical Research

Ethyl 5-chloronicotinate is also used as a pharmaceutical intermediate . This compound has been studied for its potential role in drug development .

Results or Outcomes

The outcomes of these studies can also vary greatly, but they often result in new drugs with unique properties that can be used in various medical applications .

Application in Material Science

Ethyl 5-chloronicotinate is used in the field of material science . It is involved in the synthesis of various organic materials .

Results or Outcomes

The outcomes of these syntheses can also vary greatly, but they often result in new materials with unique properties that can be used in various applications .

Application in Pharmaceutical Research

Ethyl 5-chloronicotinate is also used as a pharmaceutical intermediate . This compound has been studied for its potential role in drug development .

Results or Outcomes

The outcomes of these studies can also vary greatly, but they often result in new drugs with unique properties that can be used in various medical applications .

Safety And Hazards

While specific safety and hazard information for Ethyl 5-chloronicotinate is not available in the search results, general safety measures for handling similar chemical compounds include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

ethyl 5-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-2-12-8(11)6-3-7(9)5-10-4-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPHNBKRBUSDQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10174943
Record name 3-Pyridinecarboxylic acid, 5-chloro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-chloronicotinate

CAS RN

20825-98-3
Record name 3-Pyridinecarboxylic acid, 5-chloro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020825983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinecarboxylic acid, 5-chloro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To ethanol (66 mL) and DMF (66 mL) was added Et3N (29.4 mL), 1,3-propanediylbis(diphenylphosphine) (3.48 g) and palladium acetate (1.9 g) in ice-water bath. To this was added 5-chloro-3-pyridinyl trifluoromethanesulfonate (22.1 g) at the temperature. The mixture was stirred at 50° C. for 4 hours under CO (1 atom). The mixture was partitioned betwwen EtOAc and water. The aqueous layer was extracted with EtOAc. The combined organic layer was washed with water three times, dried over MgSO4 and evaporated in vacuo. The residue was purified by silica gel column chromatography (silica gel, 200 mL) eluted with hexane-EtOAc=15-1 and 10-1 to give ethyl 5-chloronicotinate (10.5 g) as a pale brown oil.
Quantity
66 mL
Type
reactant
Reaction Step One
Name
Quantity
66 mL
Type
reactant
Reaction Step One
Quantity
3.48 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.9 g
Type
catalyst
Reaction Step One
Name
Quantity
29.4 mL
Type
solvent
Reaction Step One
Quantity
22.1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-chloronicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-chloronicotinate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-chloronicotinate
Reactant of Route 4
Ethyl 5-chloronicotinate
Reactant of Route 5
Ethyl 5-chloronicotinate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-chloronicotinate

Citations

For This Compound
3
Citations
P Bach, T Antonsson, R Bylund… - Journal of medicinal …, 2013 - ACS Publications
… -2-methylnicotinate derivatives (Table 1) showed a 5–8-fold higher binding affinity and a 7–17-fold higher potency in the WPA assay than the matched-pair ethyl 5-chloronicotinate …
Number of citations: 56 pubs.acs.org
Y Nishikawa, T Shindo, K Ishii… - Journal of medicinal …, 1989 - ACS Publications
A new series of 3-(3-pyridyl) acrylamides 16, 17, 19, and 26, and 5-(3-pyridyl)-2, 4-pentadienamides 20-25 were prepared and evaluated fortheir antiallergic activity. Several of these …
Number of citations: 49 pubs.acs.org
WE Meyer, AS Tomcufcik, PS Chan… - Journal of medicinal …, 1989 - ACS Publications
A series of 5-(l-piperazinyl)-lif-l, 2, 4-triazol-3-amines was synthesized and screened for antihypertensiveand diuretic activity in spontaneously hypertensive rats (SHR). One compound, …
Number of citations: 28 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.